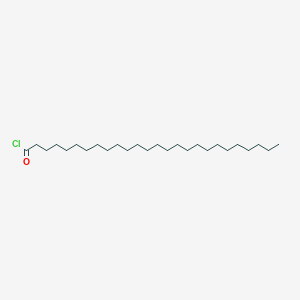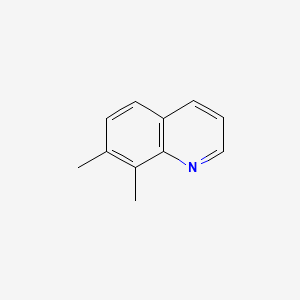
7,8-二甲基喹啉
描述
7,8-Dimethylquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline and its derivatives are known for their wide range of applications in medicinal and industrial chemistry
科学研究应用
7,8-Dimethylquinoline has a broad spectrum of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme interactions and as a fluorescent probe in biochemical assays.
Medicine: Quinoline derivatives, including 7,8-Dimethylquinoline, are investigated for their potential as antimalarial, antibacterial, and anticancer agents.
Industry: It is used in the production of dyes, pigments, and as a corrosion inhibitor in metal industries
生化分析
Biochemical Properties
7,8-Dimethylquinoline plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . These interactions often involve the binding of 7,8-Dimethylquinoline to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. Additionally, 7,8-Dimethylquinoline can interact with other biomolecules such as nucleic acids, potentially influencing their stability and function.
Cellular Effects
The effects of 7,8-Dimethylquinoline on cellular processes are diverse and depend on the cell type and context. In some cell types, 7,8-Dimethylquinoline has been shown to influence cell signaling pathways, particularly those involved in oxidative stress responses . It can modulate the expression of genes associated with antioxidant defense mechanisms, thereby impacting cellular metabolism and overall cell function. Furthermore, 7,8-Dimethylquinoline may affect cellular proliferation and apoptosis, making it a compound of interest in cancer research.
Molecular Mechanism
At the molecular level, 7,8-Dimethylquinoline exerts its effects through various mechanisms. One key mechanism involves the binding of 7,8-Dimethylquinoline to specific biomolecules, such as enzymes or receptors, leading to changes in their activity . For instance, it can inhibit the activity of certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic reactions. Additionally, 7,8-Dimethylquinoline can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7,8-Dimethylquinoline can vary over time. Studies have shown that the stability of 7,8-Dimethylquinoline can be influenced by factors such as temperature and pH . Over time, 7,8-Dimethylquinoline may undergo degradation, leading to changes in its biochemical activity. Long-term exposure to 7,8-Dimethylquinoline in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in metabolic pathways and gene expression profiles.
Dosage Effects in Animal Models
The effects of 7,8-Dimethylquinoline in animal models are dose-dependent. At lower doses, 7,8-Dimethylquinoline may exhibit beneficial effects, such as enhanced antioxidant defense and improved metabolic function . At higher doses, it can induce toxic effects, including oxidative stress and cellular damage. Studies have identified threshold doses beyond which the adverse effects of 7,8-Dimethylquinoline become pronounced, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
7,8-Dimethylquinoline is involved in various metabolic pathways, primarily those related to its biotransformation and elimination . It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites that can be further processed by conjugation reactions. These metabolic pathways are crucial for the detoxification and elimination of 7,8-Dimethylquinoline from the body, ensuring that its levels remain within a safe range.
Transport and Distribution
The transport and distribution of 7,8-Dimethylquinoline within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, 7,8-Dimethylquinoline can be distributed to various cellular compartments, including the cytoplasm and nucleus. Its distribution is influenced by factors such as lipophilicity and the presence of specific binding sites on cellular proteins.
Subcellular Localization
The subcellular localization of 7,8-Dimethylquinoline is an important determinant of its activity and function . It has been observed to localize in specific cellular compartments, such as the mitochondria and endoplasmic reticulum, where it can exert its biochemical effects. The targeting of 7,8-Dimethylquinoline to these compartments is facilitated by specific signals or post-translational modifications that direct its localization.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dimethylquinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses aniline derivatives and ketones under acidic conditions. Another method is the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Industrial Production Methods: In industrial settings, the production of 7,8-Dimethylquinoline often employs catalytic systems to enhance yield and efficiency. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are frequently used. Additionally, green chemistry approaches, including solvent-free reactions and microwave-assisted synthesis, are gaining popularity due to their environmental benefits .
化学反应分析
Types of Reactions: 7,8-Dimethylquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nitration typically uses nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Nitroquinoline and halogenated quinoline derivatives
作用机制
The mechanism of action of 7,8-Dimethylquinoline varies depending on its application:
Antimalarial Activity: It interferes with the heme detoxification process in malaria parasites, leading to their death.
Anticancer Activity: It induces apoptosis in cancer cells by interacting with DNA and inhibiting topoisomerase enzymes.
Antibacterial Activity: It disrupts bacterial cell wall synthesis and inhibits essential bacterial enzymes.
相似化合物的比较
Quinoline: The parent compound, widely used in medicinal chemistry.
8-Hydroxyquinoline: Known for its metal-chelating properties and use in antiseptics.
2-Methylquinoline: Another methylated derivative with distinct chemical properties.
Uniqueness: 7,8-Dimethylquinoline is unique due to the specific positioning of its methyl groups, which can influence its electronic properties and reactivity. This makes it particularly useful in applications requiring specific molecular interactions and stability .
属性
IUPAC Name |
7,8-dimethylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-8-5-6-10-4-3-7-12-11(10)9(8)2/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBHBRFJFJLNMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=CC=N2)C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00560770 | |
| Record name | 7,8-Dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00560770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20668-35-3 | |
| Record name | 7,8-Dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00560770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 7,8-Dimethylquinoline derivatives?
A1: 7,8-Dimethylquinoline derivatives are characterized by a quinoline core structure with methyl substitutions at the 7th and 8th positions. The research highlights various derivatives, including:
Q2: What analytical techniques are typically employed to characterize these compounds?
A: The presented research primarily focuses on X-ray crystallography to elucidate the three-dimensional structures of these derivatives. This technique provides insights into bond lengths, angles, and intermolecular interactions within the crystal lattice. [, , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


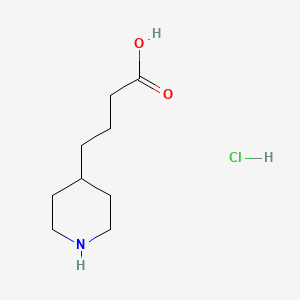
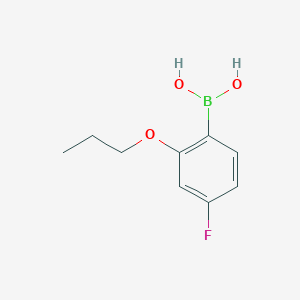
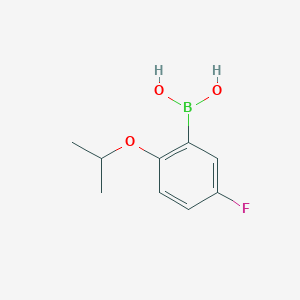

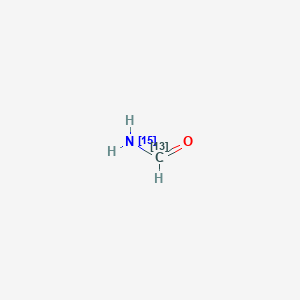

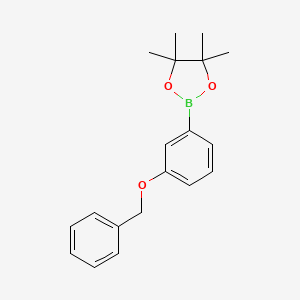

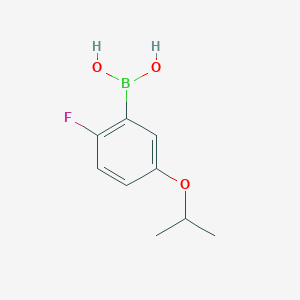
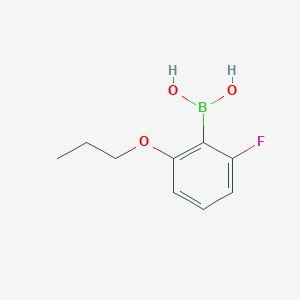
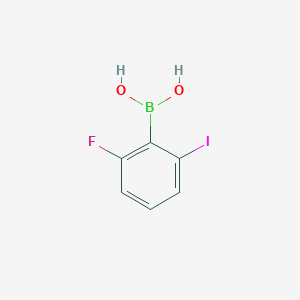
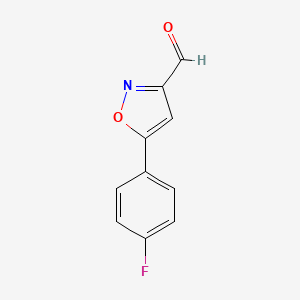
![6,8-dihydro-5H-imidazo[2,1-c][1,4]thiazine-3-carbaldehyde](/img/structure/B1340022.png)
